molecular formula C21H28ClNO4 B12414276 4-Hydroxy Propafenone-d5 Hydrochloride

4-Hydroxy Propafenone-d5 Hydrochloride

Cat. No.: B12414276
M. Wt: 398.9 g/mol
InChI Key: WKRSKHMUIJZGKZ-CHHLNNTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the deuteration of 4-Hydroxy PropafenoneThe reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The compound is then purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 4-Hydroxy Propafenone, such as ketones, aldehydes, and substituted phenols .

Scientific Research Applications

4-Hydroxy Propafenone-d5 Hydrochloride is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.

    Biology: The compound is used in metabolic studies to track the biotransformation of Propafenone in biological systems.

    Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Propafenone.

    Industry: The compound is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 4-Hydroxy Propafenone-d5 Hydrochloride is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing excitability and stabilizing myocardial membranes. This action helps in managing arrhythmias by prolonging the refractory period and reducing automaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in studies requiring precise quantitation and tracking of metabolic pathways .

Properties

Molecular Formula

C21H28ClNO4

Molecular Weight

398.9 g/mol

IUPAC Name

1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D;

InChI Key

WKRSKHMUIJZGKZ-CHHLNNTKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl

Canonical SMILES

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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